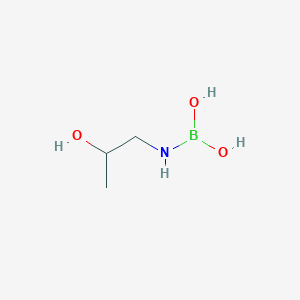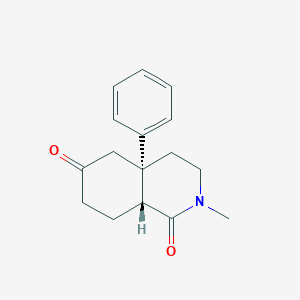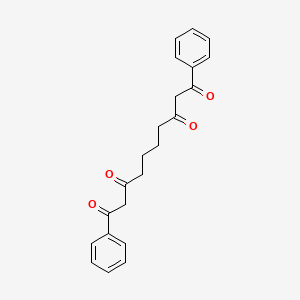![molecular formula C20H20FNO B14592466 6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one CAS No. 61297-92-5](/img/structure/B14592466.png)
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 6th position, a methyl group at the 4th position, and a propylphenylmethyl group at the 1st position, making it a unique and potentially valuable molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Halogen atoms, such as the fluorine in this compound, can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
科学研究应用
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological macromolecules.
Medicine: Quinoline derivatives are known for their pharmacological properties, including antimalarial, antibacterial, and anticancer activities. This compound may be investigated for similar therapeutic potentials.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes. The propylphenylmethyl group may contribute to the compound’s lipophilicity, affecting its distribution within biological systems.
相似化合物的比较
Similar Compounds
6-Fluoroquinoline: Shares the fluorine substitution but lacks the methyl and propylphenylmethyl groups.
4-Methylquinoline: Contains the methyl group but lacks the fluorine and propylphenylmethyl groups.
1-[(4-Propylphenyl)methyl]quinoline: Features the propylphenylmethyl group but lacks the fluorine and methyl groups.
Uniqueness
6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
61297-92-5 |
|---|---|
分子式 |
C20H20FNO |
分子量 |
309.4 g/mol |
IUPAC 名称 |
6-fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2-one |
InChI |
InChI=1S/C20H20FNO/c1-3-4-15-5-7-16(8-6-15)13-22-19-10-9-17(21)12-18(19)14(2)11-20(22)23/h5-12H,3-4,13H2,1-2H3 |
InChI 键 |
UCQSKVWDDQNEON-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C(=CC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)
![2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14592393.png)
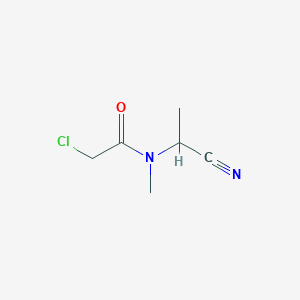
![[3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol](/img/structure/B14592398.png)
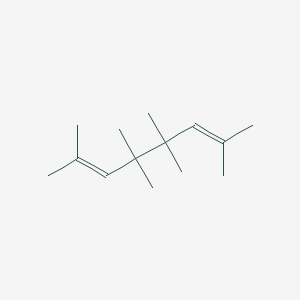
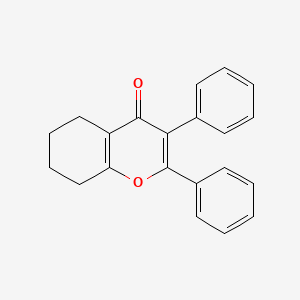

![7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide](/img/structure/B14592418.png)
![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
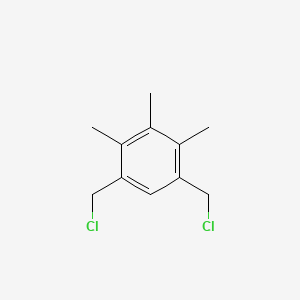
![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)
